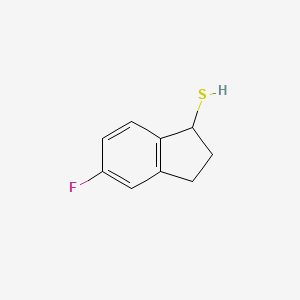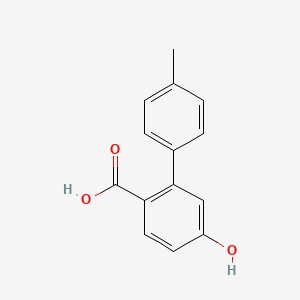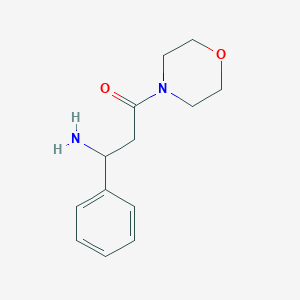
3-Amino-1-morpholino-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-morpholino-3-phenylpropan-1-one is an organic compound with the molecular formula C13H18N2O2. It is a derivative of propanone, featuring an amino group, a morpholino group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-morpholino-3-phenylpropan-1-one typically involves the reaction of 3-amino-1-phenylpropan-1-one with morpholine under specific conditions. One common method involves the use of a solvent such as diethyl ether and a catalyst to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-morpholino-3-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and morpholino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-1-morpholino-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-morpholino-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenylpropan-1-one: This compound lacks the morpholino group but shares the amino and phenyl groups.
3-(4-bromophenyl)-1-morpholino-2-phenylpropan-1-one: This compound features a bromophenyl group in place of the phenyl group.
Uniqueness
3-Amino-1-morpholino-3-phenylpropan-1-one is unique due to the presence of both the amino and morpholino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-amino-1-morpholin-4-yl-3-phenylpropan-1-one |
InChI |
InChI=1S/C13H18N2O2/c14-12(11-4-2-1-3-5-11)10-13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2 |
InChI Key |
WSVVRZHJASQPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Ethoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13296859.png)

amine](/img/structure/B13296861.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline](/img/structure/B13296864.png)
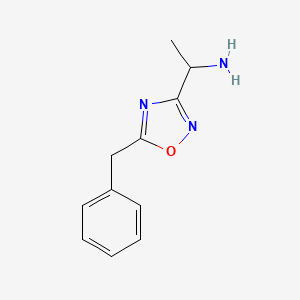
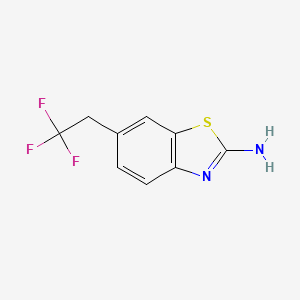
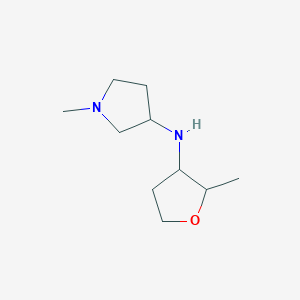
![3-[3-(Aminomethyl)phenyl]-1-phenylurea](/img/structure/B13296893.png)
